(2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal
Overview
Description
(2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal: is an organic compound characterized by the presence of a chlorophenyl group attached to a penta-2,4-dienal backbone This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal can be achieved through the condensation of 4-chlorocinnamaldehyde with appropriate aldehydes under basic conditions. One method involves the use of 4-chlorocinnamaldehyde and 4-benzyloxybutanal N-tert-butylimine, resulting in the formation of the target compound with high configurational purity .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal is used as an intermediate in the synthesis of complex organic molecules. Its conjugated diene system makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in the development of pharmaceuticals and biologically active molecules. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal involves its interaction with molecular targets through its conjugated diene system. This allows for the formation of stable complexes with various biological molecules. The compound can participate in electron transfer reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
(2E,4E)-5-(5-nitrofuran-2-yl)penta-2,4-dienal: This compound has a nitrofuran group instead of a chlorophenyl group, leading to different reactivity and applications.
(2E,4E)-5-phenyl-2,4-hexadienal: This compound lacks the chlorine atom, resulting in different chemical properties and uses.
Uniqueness: (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal is unique due to the presence of the chlorophenyl group, which imparts specific reactivity and potential applications in various fields. Its conjugated diene system also contributes to its distinct chemical behavior.
Properties
IUPAC Name |
5-(4-chlorophenyl)penta-2,4-dienal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYSVXKRVAAIPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393817 | |
Record name | 5-(4-chlorophenyl)penta-2,4-dienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49678-03-7 | |
Record name | 5-(4-chlorophenyl)penta-2,4-dienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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